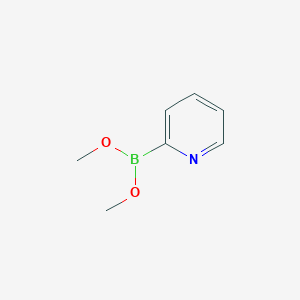

Dimethyl pyridin-2-ylboronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl pyridin-2-ylboronate is a chemical compound with the molecular formula C7H10BNO2 . It is also known by other names such as Pyridine-2-boronic acid dimethyl ester and Dimethyl pyridineboronate .

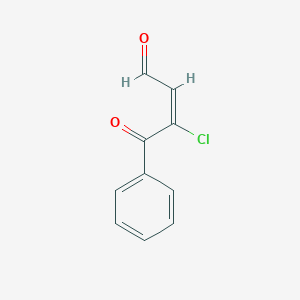

Molecular Structure Analysis

The molecular structure of Dimethyl pyridin-2-ylboronate consists of a pyridine ring bonded to a boron atom, which is further bonded to two methoxy groups . The InChI representation of the molecule is InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 . The Canonical SMILES representation is B(C1=CC=CC=N1)(OC)OC .

Physical And Chemical Properties Analysis

Dimethyl pyridin-2-ylboronate has a molecular weight of 150.97 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 151.0804587 g/mol and the Monoisotopic Mass is also 151.0804587 g/mol . The Topological Polar Surface Area is 31.4 Ų .

Applications De Recherche Scientifique

Catalysis

Dimethyl pyridin-2-ylboronate is used in catalysis, particularly in cross-coupling reactions . It serves as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of complex organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a starting material for the formation of pyridyl boronic ester, which is further reacted to prepare derivatives with potential therapeutic applications . It’s also involved in the synthesis of pharmaceuticals and natural products due to its stability and low toxicity .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of materials for orange-emitting OLED applications due to its good solubility, morphological, electrochemical, and thermal stability .

Polymer and Optoelectronics Materials

Borinic acids and their derivatives, including dimethyl pyridin-2-ylboronate, are used in the development of materials for polymer and optoelectronics due to their versatile reactivity and stability .

Synthesis of Quinoline Derivatives

It reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline, which has various applications in chemical synthesis and potentially in pharmaceuticals .

Carbohydrate Chemistry

Boronic esters are employed as protective groups in carbohydrate chemistry, facilitating selective installation of various functional groups to glycoside substrates .

Safety and Hazards

Mécanisme D'action

Target of Action

Dimethyl pyridin-2-ylboronate, also known as Pyridine-2-boronic acid dimethyl ester, is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds that it reacts with during the formation of complex molecules .

Mode of Action

The compound acts as a boronating agent, introducing a boron atom into organic compounds during reactions . This is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate .

Biochemical Pathways

It’s used as a key starting material for the formation of pyridyl boronic ester .

Result of Action

The result of Dimethyl pyridin-2-ylboronate’s action is the formation of new organic compounds. For example, it’s used to prepare the 2-pyridyl derivative of quinoline . The newly formed compounds can have various applications, including in the development of pharmaceuticals and other complex molecules .

Action Environment

The efficacy and stability of Dimethyl pyridin-2-ylboronate can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the compound’s reactivity can be affected by the presence of other chemicals in the reaction environment.

Propriétés

IUPAC Name |

dimethoxy(pyridin-2-yl)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIDKYMJQVPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=N1)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376777 |

Source

|

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl pyridin-2-ylboronate | |

CAS RN |

136805-54-4 |

Source

|

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)